molecular formula C12H16N4 B7538184 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

Katalognummer B7538184
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: PIZXZNIYRFFSJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is commonly referred to as DPC or TAK-831 and is a potent and selective agonist for the muscarinic acetylcholine receptor subtype M4.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile involves its binding to the muscarinic acetylcholine receptor subtype M4. This binding activates the receptor, leading to the inhibition of dopamine release in the brain. This inhibition is thought to be beneficial in the treatment of neurological disorders such as schizophrenia, Parkinson's disease, and addiction.
Biochemical and Physiological Effects
5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function and reduce the symptoms of schizophrenia. Additionally, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile in lab experiments is its high selectivity for the muscarinic acetylcholine receptor subtype M4. This selectivity allows for more precise targeting of this receptor, which can lead to more effective treatments for neurological disorders. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for research on 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile. One potential direction is the investigation of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in humans. Finally, the development of more efficient synthesis methods for 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile could make it more accessible for use in lab experiments and clinical trials.

Synthesemethoden

The synthesis of 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile involves a multi-step process that requires advanced knowledge of organic chemistry. The initial step involves the reaction of 2,3-dimethylpyridazine with piperidine to form the intermediate compound, 5,6-dimethyl-3-(piperidin-1-yl) pyridazine. This intermediate is then subjected to a reaction with cyanogen bromide to produce the final compound, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been extensively studied for its potential applications in the fields of medicine and pharmacology. This compound has been shown to be a potent and selective agonist for the muscarinic acetylcholine receptor subtype M4, which plays a crucial role in regulating dopamine release in the brain. As such, 5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile has been investigated as a potential treatment for a range of neurological disorders, including schizophrenia, Parkinson's disease, and addiction.

Eigenschaften

IUPAC Name

5,6-dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-9-10(2)14-15-12(11(9)8-13)16-6-4-3-5-7-16/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZXZNIYRFFSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-3-piperidin-1-ylpyridazine-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.